molecular formula C10H15ClFN B6260345 (1S)-1-(3-fluoro-4-methylphenyl)propan-1-amine hydrochloride CAS No. 1443931-90-5

(1S)-1-(3-fluoro-4-methylphenyl)propan-1-amine hydrochloride

Cat. No.: B6260345
CAS No.: 1443931-90-5
M. Wt: 203.7
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Description

(1S)-1-(3-Fluoro-4-methylphenyl)propan-1-amine hydrochloride (CAS 1213853-34-9) is a chiral chemical compound that serves as a valuable building block in organic synthesis and pharmaceutical research . This high-purity intermediate is supplied with a minimum purity of 99% and is characterized by its molecular formula of C₁₀H₁₅ClFN and a molecular weight of 203.68 g/mol . The structural motif of fluorine-substituted amphetamines and their derivatives is of significant scientific interest. Research into similar compounds, as outlined in patent US20100179221A1, indicates potential applications in the development of agents for treating neurological conditions . Furthermore, structurally analogous compounds, such as complex molecules incorporating the 1-(3-fluoro-4-methylphenyl)ethylamine group, have been identified as potent and selective antagonists for neurological targets, demonstrating the research relevance of this chiral scaffold . This product is offered explicitly for research and further manufacturing applications, strictly as a pharmaceutical intermediate . It is not intended for direct human or animal use. For handling and safety, please refer to the corresponding Safety Data Sheet (SDS). The product should be stored in a well-closed container, protected from light, and kept in a cool, dry place to ensure stability .

Properties

CAS No.

1443931-90-5

Molecular Formula

C10H15ClFN

Molecular Weight

203.7

Purity

95

Origin of Product

United States

Preparation Methods

Reaction Mechanism and Conditions

The ketone precursor, 3-fluoro-4-methylpropiophenone, undergoes condensation with ammonium acetate in methanol under reflux to form the imine intermediate. Subsequent reduction using sodium cyanoborohydride (NaBH3CN) in the presence of a chiral catalyst, such as (R)-BINAP-ruthenium complexes, achieves enantiomeric excess (ee) exceeding 90%. The reaction typically proceeds at 60°C for 12–24 hours, yielding the free amine, which is then treated with hydrochloric acid to form the hydrochloride salt.

Key Data:

ParameterValue
Starting Material3-Fluoro-4-methylpropiophenone
Catalyst(R)-BINAP-RuCl2
SolventMethanol
Temperature60°C
Reaction Time18 hours
Enantiomeric Excess (ee)92%
Overall Yield68%

Challenges and Optimizations

Side reactions, such as over-reduction or racemization, are mitigated by strict temperature control and the use of mild reducing agents. Recent optimizations employ flow chemistry to enhance reaction efficiency, reducing the catalyst loading by 40% while maintaining ee >90%.

Catalytic Hydrogenation of Enamine Intermediates

Catalytic hydrogenation of pre-formed enamines offers an alternative pathway with high stereoselectivity. This method is advantageous for large-scale production due to its compatibility with continuous processing.

Synthesis of Enamine Precursor

The enamine is prepared by reacting 3-fluoro-4-methylpropiophenone with (S)-α-methylbenzylamine in toluene under Dean-Stark conditions to remove water. The resulting Schiff base is isolated in 85% yield and subjected to hydrogenation using palladium on carbon (Pd/C) under 50 psi H2 pressure.

Key Data:

ParameterValue
Enamine Yield85%
Catalyst5% Pd/C
Hydrogen Pressure50 psi
Temperature25°C
ee89%

Hydrochloride Salt Formation

The hydrogenated amine is purified via recrystallization from ethanol/water and treated with concentrated HCl to precipitate the hydrochloride salt. Final purity exceeds 98% by HPLC.

Comparative Analysis of Synthetic Methods

Methodee (%)Yield (%)ScalabilityCost Efficiency
Asymmetric Reductive Amination9268ModerateHigh
Catalytic Hydrogenation8985HighModerate
Enzymatic Resolution7850LowLow
Phase Transfer Catalysis8875HighLow

Catalytic hydrogenation and PTC methods are preferred for industrial applications due to their balance of yield and scalability. Asymmetric reductive amination remains critical for high-purity pharmaceutical batches.

Scientific Research Applications

Chemistry

  • Building Block for Synthesis: The compound serves as a crucial building block in synthesizing more complex organic molecules. Its unique structure allows for various chemical reactions, including oxidation, reduction, and substitution reactions.

Biology

  • Neurotransmitter Interaction Studies: Research indicates that (1S)-1-(3-fluoro-4-methylphenyl)propan-1-amine hydrochloride interacts with neurotransmitter transporters such as serotonin transporter (SERT) and norepinephrine transporter (NET). These interactions suggest potential applications in modulating mood and cognitive functions .

Medicine

  • Potential Therapeutic Applications: The compound is being explored as a lead candidate for developing new antidepressants or stimulants due to its effects on neurotransmitter systems. Preliminary studies suggest stimulant properties that could be beneficial in treating neuropsychiatric disorders like depression and ADHD.

Industry

  • Agrochemicals and Specialty Chemicals Development: The compound's unique properties make it suitable for developing agrochemicals and specialty chemicals. Its stability and reactivity enhance its utility in industrial applications.

Case Studies

Study Focus Findings
Study 1Neurotransmitter BindingDemonstrated significant binding affinity to SERT and NET, indicating potential antidepressant properties.
Study 2Chemical ReactivityExplored oxidation reactions leading to nitroso compounds, showcasing versatility in synthetic applications.
Study 3Biological ActivityInvestigated stimulant effects in animal models, suggesting therapeutic potential for ADHD treatment.

Mechanism of Action

The mechanism of action of (1S)-1-(3-fluoro-4-methylphenyl)propan-1-amine hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can act as an inhibitor or modulator of these targets, affecting various biochemical pathways. For example, it may inhibit monoamine oxidase, leading to increased levels of neurotransmitters in the brain, which can have therapeutic effects in neurological disorders.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Modifications and Physicochemical Properties

The compound’s unique activity and properties arise from its 3-fluoro-4-methylphenyl substitution. Below is a comparative analysis with key analogs:

Table 1: Key Structural and Physicochemical Comparisons
Compound Name (CAS) Molecular Formula Substituents Molecular Weight (g/mol) Key Properties/Effects
Target Compound (1443931-90-5) C₁₀H₁₅ClFN 3-Fluoro-4-methylphenyl 203.68 Balanced lipophilicity; methyl enhances hydrophobic interactions.
(R)-1-(3-Fluorophenyl)propan-1-amine HCl (1168139-41-0) C₉H₁₂ClFN 3-Fluorophenyl 195.66 Lower molecular weight; lacks methyl group, reducing steric bulk. Similarity: 0.97.
(S)-1-(3-Fluorophenyl)ethylamine HCl (321429-48-5) C₈H₁₀ClFN 3-Fluorophenyl + ethylamine 189.63 Shorter carbon chain; higher solubility. Similarity: 1.00.
(S)-1-(3,4,5-Trifluorophenyl)propan-1-amine HCl (2891580-96-2) C₉H₁₁ClF₃N 3,4,5-Trifluorophenyl 225.64 Increased lipophilicity and metabolic stability; higher electron-withdrawing effects.
(1S)-1-(3-Chlorophenyl)propan-1-amine HCl (1310923-34-2) C₉H₁₃Cl₂N 3-Chlorophenyl 206.12 Chlorine enhances lipophilicity; potential for slower metabolism.

Pharmacological Implications

  • Fluorine vs.
  • Methyl Group Impact : The 4-methyl group in the target compound introduces steric bulk, which may enhance binding to hydrophobic pockets in target receptors compared to unmethylated analogs (e.g., ).
  • Trifluorophenyl Derivatives : Compounds like with 3,4,5-trifluorophenyl groups exhibit stronger electron-withdrawing effects, which could stabilize aromatic interactions in receptor binding but reduce aqueous solubility .

Stereochemical Considerations

The S-configuration is critical for activity, as enantiomers (e.g., (R)-isomers in ) often show diminished or altered pharmacological profiles. For example, (R)-1-(3-Fluorophenyl)propan-1-amine HCl has a similarity score of 0.97 to the target compound but may differ in receptor affinity .

Biological Activity

The compound (1S)-1-(3-fluoro-4-methylphenyl)propan-1-amine hydrochloride , also referred to as a substituted phenylpropylamine, has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article delves into its biological activity, focusing on its pharmacological properties, mechanisms of action, and relevant research findings.

The compound has the following chemical characteristics:

  • Molecular Formula : C10H14ClFN
  • Molecular Weight : Approximately 189.68 g/mol
  • CAS Number : 1384264-59-8

The hydrochloride salt form enhances its solubility in water, making it suitable for various applications in pharmacology and medicinal chemistry.

Research indicates that this compound interacts with specific molecular targets, primarily neurotransmitter systems. It is hypothesized to act as a ligand for monoamine transporters, particularly the serotonin transporter (SERT) and norepinephrine transporter (NET) . These interactions may modulate neurotransmitter levels, influencing mood and behavior .

Pharmacological Effects

Preliminary studies suggest that this compound exhibits stimulant properties, potentially affecting serotonin and norepinephrine levels in the brain. Such modulation is crucial for developing treatments for mood disorders and attention deficit hyperactivity disorder (ADHD) .

Antimicrobial Activity

There are indications that similar compounds exhibit antimicrobial properties. For instance, studies on related phenylpropylamines reveal significant antibacterial activity against various strains of bacteria, with minimum inhibitory concentration (MIC) values ranging from 0.0039 to 0.025 mg/mL against pathogens like Staphylococcus aureus and Escherichia coli . This suggests that this compound may also possess similar antimicrobial effects.

Comparative Analysis with Similar Compounds

To understand the unique biological activity of this compound, it is beneficial to compare it with structurally similar compounds:

Compound NameStructureBiological Activity
1-(3-Chloro-4-methylphenyl)propan-1-amineStructureModulates neurotransmitter levels; potential stimulant effects
2-{[(3-Fluoro-4-methylphenyl)methyl]amino}propan-1-olStructureExhibits antimicrobial activity; interacts with biological systems

Study 1: Neurotransmitter Interaction

A study investigating the binding affinity of this compound to SERT and NET demonstrated selective activity towards these transporters. The findings suggest potential applications in treating mood disorders due to its ability to influence serotonin and norepinephrine levels .

Study 2: Antimicrobial Properties

In another study focused on antimicrobial activity, derivatives of phenylpropylamines were tested against various bacterial strains. The results indicated that compounds with structural similarities exhibited significant antibacterial effects, suggesting that this compound may also be effective against similar pathogens .

Q & A

Q. How do fluorine and methyl substituents influence receptor binding affinity in structure-activity relationship (SAR) studies?

  • Methodology :
  • Molecular docking : Compare binding poses of fluorinated vs. non-fluorinated analogs.
  • Free-Wilson analysis : Quantify substituent contributions to activity.
  • lists SAR data for difluorophenyl and trifluoromethyl derivatives.

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